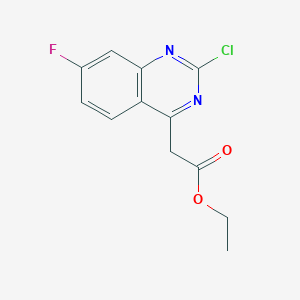

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate

Description

Ethyl 2-chloro-7-fluoroquinazoline-4-acetate is a quinazoline derivative characterized by a chloro substituent at position 2, a fluorine atom at position 7, and an acetate ester at position 3. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system, widely studied for their pharmaceutical and agrochemical applications.

Note: The provided evidence primarily discusses ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2), a positional isomer with distinct substituent arrangements. This discrepancy highlights the need for careful verification of substituent positions in quinazoline derivatives.

Properties

Molecular Formula |

C12H10ClFN2O2 |

|---|---|

Molecular Weight |

268.67 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-4-3-7(14)5-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3 |

InChI Key |

KOYWYVHNAZDZFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which are then cyclized with sodium hydroxide to yield the desired quinazoline derivatives .

Industrial Production Methods

Industrial production of this compound often employs eco-efficient one-pot synthesis methods. These methods are designed to minimize waste and use water as a solvent, making the process more environmentally friendly . The reactions are typically carried out at room temperature, and the desired products are obtained through simple filtration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, potassium cyanate, sodium hydroxide, and various nucleophiles. Reaction conditions often involve refluxing in organic solvents or carrying out reactions at room temperature in aqueous media .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors and other anticancer agents.

Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting the GABA-A receptor for its potential anticonvulsant activity.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . The compound’s fluorine and chlorine substituents enhance its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of chloro and ester groups significantly influence electronic properties and reactivity. For example:

- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (–5): Chlorine at position 4 and an ester at position 2. This arrangement may stabilize the ring through resonance effects, with the electron-withdrawing ester group at position 2 enhancing electrophilic substitution at position 3.

- Hypothetical Ethyl 2-chloro-7-fluoroquinazoline-4-acetate : Chlorine at position 2 could deactivate the ring toward electrophilic attack, while the acetate ester at position 4 might alter solubility and steric hindrance.

Key Property Comparison :

Research Implications

- Medicinal Chemistry : Chloro and fluoro substituents are common in kinase inhibitors (e.g., gefitinib analogs). Positional changes could alter binding affinity to EGFR or other targets .

- Material Science : The acetate group’s electron-donating nature might enhance solubility in polar solvents, useful for thin-film applications.

Biological Activity

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry, particularly due to its structure that resembles other biologically active quinazoline derivatives. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse biological activities. The presence of chlorine and fluorine atoms enhances its lipophilicity and bioactivity, influencing interactions with biological targets.

Anticancer Properties

Quinazolines, including derivatives like this compound, have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives can inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have shown efficacy against non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) and other related pathways .

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Activity Description |

|---|---|---|---|

| This compound | EGFR | TBD | Potential inhibitor of tumor growth |

| Spautin-1 Analogues | NEK4 | ~1 | Effective against EGFR-mutant NSCLC |

| Lapatinib | EGFR/HER2 | ~0.01 | FDA-approved for HER2-positive breast cancer |

Anticonvulsant Activity

Recent studies have indicated that certain fluorinated quinazolines possess anticonvulsant properties. In a screening of novel fluorinated quinazolines, compounds similar to this compound demonstrated significant activity in protecting against seizures in animal models . The structure-activity relationship studies highlighted that para-substituted analogs exhibited higher anticonvulsant activity compared to meta-substituted ones.

Table 2: Anticonvulsant Activity of Fluorinated Quinazolines

| Compound Name | Protection Rate (%) | Test Method |

|---|---|---|

| This compound (Hypothetical) | TBD | PTZ |

| Compound 5b | 100 | PTZ |

| Compound 5f | 66 | MES |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the quinazoline core significantly affect the compound's potency and selectivity for various biological targets. For example, the introduction of halogen substituents at specific positions has been shown to enhance kinase inhibition .

Key Findings from SAR Studies

- Halogen Substitution : The presence of fluorine and chlorine enhances binding affinity to target kinases.

- Alkyl Chain Length : Variations in the alkyl chain can improve or diminish biological activity depending on the target.

Case Studies

Several case studies illustrate the potential of quinazoline derivatives in treating various diseases:

- Non-Small Cell Lung Cancer : A study demonstrated that a series of fluorinated quinazolines effectively inhibited growth in NSCLC cell lines, suggesting that similar compounds could be developed as targeted therapies .

- Epilepsy Treatment : Compounds with structural similarities to this compound were evaluated for anticonvulsant effects, showing promising results in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.